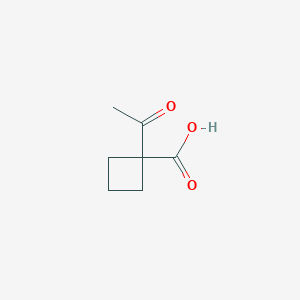![molecular formula C9H9BrO2S B15168908 Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- CAS No. 648428-34-6](/img/structure/B15168908.png)
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is a chemical compound characterized by the presence of a benzene ring substituted with a bromomethyl group and a sulfonyl group attached to an ethenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- typically involves the bromination of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions. For instance, the bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The sulfonylation step involves the use of sulfonyl chlorides in the presence of a base like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- exerts its effects involves the interaction of its functional groups with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (bromomethyl)-: This compound has a similar structure but lacks the sulfonyl group.
Benzene, (2-bromoethyl)-: This compound has an ethyl chain instead of an ethenyl chain.
Uniqueness
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is unique due to the presence of both bromomethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
648428-34-6 |
|---|---|
Fórmula molecular |
C9H9BrO2S |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
2-(bromomethylsulfonyl)ethenylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c10-8-13(11,12)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
ZEYVAFAFTVLNDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


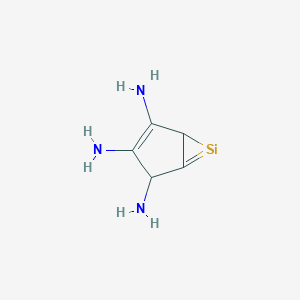
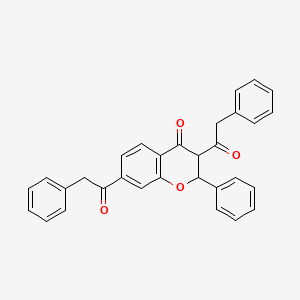
![Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-](/img/structure/B15168840.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
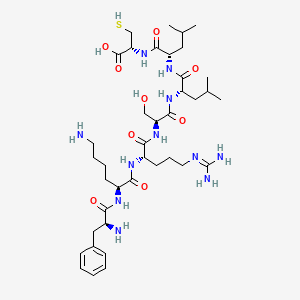
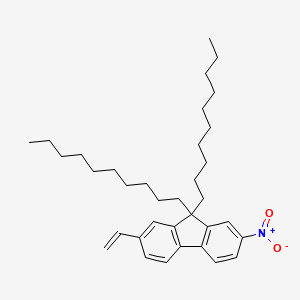
![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
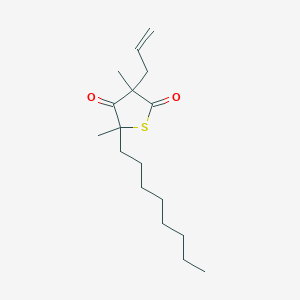
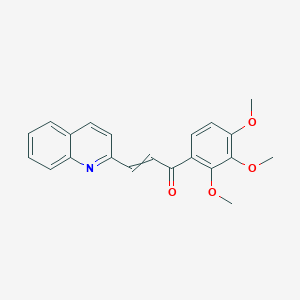
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
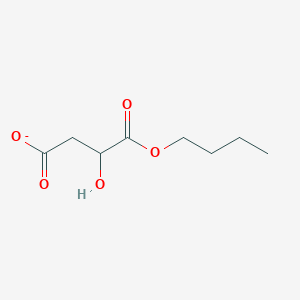
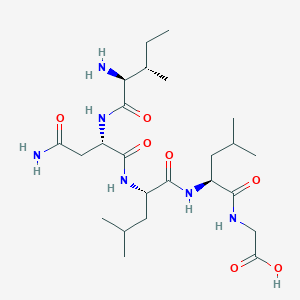
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
